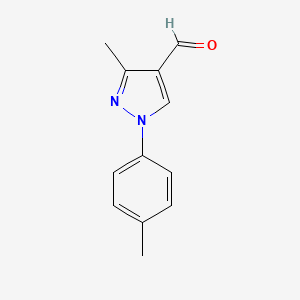

3-Metil-1-p-tolil-1H-pirazol-4-carbaldehído

Descripción general

Descripción

“3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is 200.24 . The SMILES string representation is O=C([H])C1=CN(C2=CC=C©C=C2)N=C1C . For more detailed structural analysis, crystallographic studies would be needed .Aplicaciones Científicas De Investigación

Industria Química

Este compuesto está disponible para su compra de proveedores químicos como Sigma-Aldrich . Se utiliza en la industria química para diversos fines, incluida la síntesis de otros compuestos complejos .

Síntesis de Derivados de Pirazol

Los derivados de pirazol, incluido el 3-Metil-1-p-tolil-1H-pirazol-4-carbaldehído, se sintetizan para diversos fines de investigación . Estos compuestos se utilizan a menudo como bloques de construcción en la síntesis de moléculas más complejas .

Química Medicinal

Los derivados de pirazol se estudian ampliamente en la química medicinal debido a sus diversas actividades biológicas . Se ha encontrado que presentan propiedades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas .

Agricultura

En el sector agrícola, los derivados de pirazol se utilizan en el desarrollo de nuevos pesticidas y herbicidas . Sus propiedades químicas únicas los hacen efectivos para controlar una variedad de plagas y malezas .

Descubrimiento de Fármacos

Las propiedades únicas de los derivados de pirazol los hacen valiosos en el descubrimiento de fármacos . A menudo se utilizan como una estructura central en el desarrollo de nuevos fármacos .

Estudios de Acoplamiento Molecular

El this compound se puede utilizar en estudios de acoplamiento molecular . Estos estudios son cruciales para comprender la interacción entre las moléculas y pueden ayudar en el diseño de nuevos fármacos .

Síntesis de Derivados de Pirazolo Fusionados

Este compuesto se puede utilizar en la síntesis de derivados de pirazolo fusionados . Se ha encontrado que estos derivados presentan una gama de actividades biológicas y son de interés en varios campos de investigación .

Síntesis Orgánica

Como heterociclo de cinco miembros, los pirazoles son muy valorados en la síntesis orgánica . El this compound, como derivado de pirazol, se utiliza en la síntesis de una amplia gama de compuestos orgánicos .

Análisis Bioquímico

Biochemical Properties

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .

Cellular Effects

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, thereby preventing the oxidation of aldehydes. This inhibition can lead to an accumulation of aldehydes, which may have downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and have therapeutic potential. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity .

Metabolic Pathways

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, which plays a role in the oxidation of aldehydes. This interaction can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Subcellular Localization

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression .

Propiedades

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANPGNRHKUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde behave as a ligand in complex formation?

A1: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, often denoted as PMFP-Me, acts as a bidentate ligand, coordinating to metal ions through two donor atoms. These are the oxygen atom of the carbonyl group and the nitrogen atom within the pyrazole ring. This chelating behavior leads to the formation of stable metal complexes with various geometries, influenced by factors like the metal ion and other ligands present. []

Q2: What insights were gained from the spectroscopic characterization of manganese(III) complexes incorporating 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?

A2: Researchers synthesized and characterized mononuclear and binuclear manganese(III) complexes featuring PMFP-Me as a ligand. Through techniques like FT-IR, electronic spectroscopy, and mass spectrometry, they confirmed the successful coordination of PMFP-Me to manganese(III) ions. Furthermore, these analyses, combined with magnetic susceptibility measurements, indicated a square pyramidal geometry around the manganese(III) ion in these complexes. [] These findings highlight the utility of spectroscopic methods in elucidating the structural features of metal complexes involving this pyrazolone derivative.

Q3: What makes 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde attractive for developing light-emitting materials?

A3: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde (L2) and its related derivatives show promise as ancillary ligands in phosphorescent iridium(III) complexes for organic light-emitting devices (OLEDs). When incorporated into an iridium complex with the common emitter 2-phenylpyridine (ppy), L2 contributed to a high photoluminescence quantum yield, a desirable property for efficient OLEDs. [] This suggests that modifications to the pyrazole-carbaldehyde structure could be a strategy for fine-tuning the luminescent properties of these materials for improved OLED performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)

amine](/img/structure/B1417218.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)

![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)